molecular formula C6H6Cl2N2O B2972750 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine CAS No. 94170-69-1

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine

Cat. No.: B2972750
CAS No.: 94170-69-1
M. Wt: 193.03
InChI Key: GHIOHXJNIOGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine typically involves the chlorination of 2-methoxypyrimidine derivatives. One common method includes the reaction of 2-methoxypyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group at position 2 can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Nucleophilic Substitution: Products include 4-amino-6-(chloromethyl)-2-methoxypyrimidine or 4-chloro-6-(methylthio)-2-methoxypyrimidine.

    Oxidation: Products include 4-chloro-6-(chloromethyl)-2-formylpyrimidine or 4-chloro-6-(chloromethyl)-2-carboxypyrimidine.

    Reduction: Products include 4-chloro-6-(chloromethyl)-2-methylpyrimidine.

Scientific Research Applications

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

    Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is unique due to its methoxy group at position 2, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which lacks the methoxy group and exhibits different reactivity and biological activity.

Properties

IUPAC Name

4-chloro-6-(chloromethyl)-2-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIOHXJNIOGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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